![molecular formula C15H12N4O3 B4303814 7-amino-5-(4-methoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4303814.png)

7-amino-5-(4-methoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Overview

Description

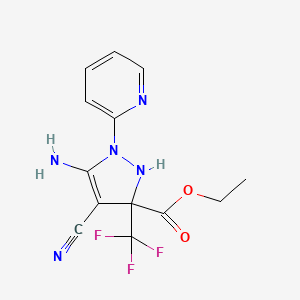

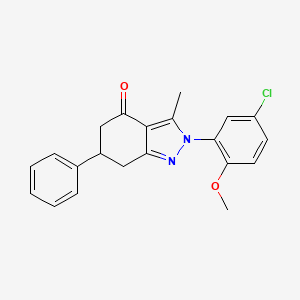

This compound is a pyrano[2,3-d]pyrimidine derivative . Pyrano[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities, including as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .

Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine derivatives involves the incorporation of active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with an active methylene group in thiobarbituric acid derivatives . The synthesized compounds are characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR . For instance, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectra can provide information about the carbon and hydrogen atoms in the molecule.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrano[2,3-d]pyrimidine derivatives are complex and involve multiple steps . These reactions include the incorporation of active moieties into thiobarbituric acid derivatives, followed by various condensation and cyclization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus, while the molecular weight can be determined using mass spectrometry .Scientific Research Applications

Antimicrobial Agent

The pyrimidine derivatives have shown promising results as antimicrobial agents . They have been tested against various bacterial and fungal strains, exhibiting broad-spectrum activity . The effectiveness of these compounds is concentration-dependent, with varying zones of inhibition and minimum inhibitory concentration (MIC) values.

Anticancer Activity

These compounds have demonstrated significant potential in anticancer therapy . They have been synthesized and evaluated for their in-vitro cytotoxic efficacy against cancerous cell lines, such as Caco-2 cells . Selected compounds have shown to target cancerous cells at lower concentrations compared to normal cells, indicating their specificity and potential therapeutic index.

PARP-1 Inhibition

The pyrimidine derivatives have been identified as novel inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1) , which are involved in DNA repair . These inhibitors can potentiate the effect of DNA-damaging cytotoxic agents, leading to genomic dysfunction and cancer cell death.

Antitumor Activity

The pyrimidine nucleus is a key component in compounds with antitumor properties . It has been applied in vivo and shown to improve biochemical pathways related to cancer treatment .

Medicinal Chemistry

Pyrimidine scaffolds are integral to the development of new therapeutic agents. They have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and analgesic effects . This versatility makes them valuable in the design of diverse medicinal compounds.

Suzuki–Miyaura Coupling

In the field of organic synthesis , pyrimidine derivatives can be used as organoboron reagents for Suzuki–Miyaura coupling, a widely-applied carbon–carbon bond-forming reaction . This application is crucial for constructing complex organic molecules, including pharmaceuticals and polymers.

Mechanism of Action

Future Directions

Pyrano[2,3-d]pyrimidine derivatives are a promising class of compounds for the development of new therapeutic agents, particularly as inhibitors of PARP-1 . Future research could focus on optimizing the synthesis of these compounds, studying their mechanism of action in more detail, and evaluating their efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name |

7-amino-5-(4-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c1-21-9-4-2-8(3-5-9)11-10(6-16)13(17)22-15-12(11)14(20)18-7-19-15/h2-5,7,11H,17H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAPHIXBFWMEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-amino-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B4303736.png)

![3-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)propanamide](/img/structure/B4303759.png)

![5-ethyl-3-[2-(7-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B4303764.png)

![3-[2-(7-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4303767.png)

![N-cyclohexyl-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B4303779.png)

![3-[(anilinocarbonyl)amino]-3-(3-chlorophenyl)propanoic acid](/img/structure/B4303785.png)

![9-(2-furyl)-12-(3-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4303790.png)

![4,4'-dicyclohexyl-6,6'-dimethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo[4,5-d]imidazole-5,5'-dione](/img/structure/B4303795.png)

![2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B4303800.png)

![6-(5-bromo-2-furyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B4303808.png)

![2-[4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazol-6-yl]benzoic acid](/img/structure/B4303810.png)

![6-(2-furyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B4303812.png)